molecular formula C20H27N7O B3003953 6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097894-57-8

6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B3003953
CAS No.: 2097894-57-8
M. Wt: 381.484
InChI Key: CJXISUJYKMRGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a tert-butyl group and at position 2 with a [(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl] moiety. The pyrazolo[3,4-d]pyrimidine ring is linked to the piperidine via a methylene bridge, enhancing conformational flexibility. The tert-butyl group likely improves metabolic stability and lipophilicity, while the pyridazinone core may contribute to hydrogen bonding interactions in biological targets .

Properties

IUPAC Name

6-tert-butyl-2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-20(2,3)16-5-6-17(28)27(24-16)12-14-7-9-26(10-8-14)19-15-11-23-25(4)18(15)21-13-22-19/h5-6,11,13-14H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXISUJYKMRGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of targeting specific kinases involved in various cellular processes. This article delves into the compound's biological activity, synthesizing findings from diverse research studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N7OC_{18}H_{23}N_{7}O with a molecular weight of approximately 353.43 g/mol. The structural features include a pyrazolo[3,4-d]pyrimidine core , which is known for its pharmacological relevance, particularly in the inhibition of phosphoinositide 3-kinase (PI3K) isoforms.

Research indicates that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant inhibitory activity against various PI3K isoforms. The PI3K pathway plays a crucial role in cellular functions such as proliferation, migration, and survival. In particular, PI3K δ has been identified as a promising target for therapeutic intervention in cancer and autoimmune diseases due to its role in immune cell signaling.

Inhibition Studies

Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can selectively inhibit PI3K δ with IC50 values often in the nanomolar range. For instance:

CompoundIC50 (nM)Target
CPL30241518PI3K δ
6-tert-butyl derivative<100PI3K δ (estimated)

This selectivity is attributed to specific interactions within the enzyme's active site, including hydrogen bonding and hydrophobic interactions with key amino acids such as Tyr-876 and Lys-833 .

Case Study 1: Selective Inhibition of PI3K δ

In a study examining various pyrazolo derivatives, it was found that modifications at the C(2) position significantly influenced potency against PI3K δ. The introduction of piperidine groups enhanced binding affinity and selectivity . The compound demonstrated promising results in preclinical models for conditions like systemic lupus erythematosus (SLE).

Case Study 2: Anti-Cancer Activity

Another investigation focused on the anti-cancer properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound exhibited cytotoxic effects on several cancer cell lines by inducing apoptosis through the inhibition of PI3K signaling pathways. This suggests potential utility in targeted cancer therapies .

Comparison with Similar Compounds

Structural Variations in Core Heterocycles

The target compound’s pyridazinone core distinguishes it from analogs with pyrido[3,4-d]pyrimidin-4(3H)-one (e.g., compounds 44g and 50e in and ) or pyrazolo[3,4-d]pyrimidin-4(5H)-one (). These cores differ in electronic properties and hydrogen-bonding capacity:

  • Pyrido[3,4-d]pyrimidinone (): A fused bicyclic system with three nitrogen atoms, enhancing π-π stacking and rigidity.
  • Pyrazolo[3,4-d]pyrimidinone (): A tricyclic system with two fused five- and six-membered rings, offering planar geometry for target binding .

Substituent Analysis

Compound Name/Reference Core Structure Key Substituents Biological Implications
Target Compound Pyridazinone - 6-tert-butyl
- Piperidine-linked pyrazolopyrimidine
Enhanced lipophilicity (tert-butyl); flexible piperidine linker may improve target engagement
8-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl analog (50e, ) Pyrido[3,4-d]pyrimidinone - 3,4-Dichlorobenzyl-piperidine
- SEM-protecting group
Chlorine atoms may enhance hydrophobic interactions; SEM group aids solubility during synthesis
1-(4-Fluoro-2-hydroxyphenyl)pyrazolopyrimidine () Pyrazolo[3,4-d]pyrimidinone - 4-Fluoro-2-hydroxyphenyl
- No piperidine linker
Hydroxyl and fluorine groups may modulate polarity and binding affinity; lack of piperidine reduces flexibility
(1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)-methanone () Pyrazolo[3,4-d]pyrimidinone - tert-Butyl
- Methanesulfonyl-phenyl
Methanesulfonyl group improves solubility; tert-butyl enhances steric bulk

Pharmacological Implications

While explicit activity data for the target compound is unavailable in the evidence, structural analogs suggest:

  • Piperidine Linkers (e.g., ): Improve binding to targets requiring extended conformations (e.g., kinase ATP pockets).
  • tert-Butyl Groups : Increase metabolic stability but may reduce solubility; balancing these effects is critical for bioavailability .
  • Chlorine or Fluorine Substituents (): Enhance target affinity via hydrophobic or electrostatic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.